molecular formula C12H25ClN2O2 B1378173 tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate hydrochloride CAS No. 1187930-55-7

tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B1378173
CAS No.: 1187930-55-7
M. Wt: 264.79 g/mol
InChI Key: WHDKNADCHMIEBS-UHFFFAOYSA-N
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Description

Overview and Significance in Chemical Research

tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate hydrochloride (CAS: 138022-02-3) is a piperidine derivative with broad utility in medicinal chemistry and organic synthesis. Its structural features—a piperidine ring substituted with a methylaminomethyl group and a tert-butoxycarbonyl (Boc) protecting group—make it a versatile intermediate for developing bioactive molecules. The Boc group enhances solubility and stability during synthetic procedures, while the methylaminomethyl side chain enables functionalization for target-specific applications.

This compound is pivotal in synthesizing protein agonists and antagonists, particularly in central nervous system (CNS) drug discovery. Its role as a building block for MOR (mu-opioid receptor) ligands highlights its pharmacological relevance. Recent studies emphasize its use in creating spirocyclic and poly-substituted piperidines, which are critical for optimizing drug candidates' binding affinity and metabolic stability.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₁₂H₂₄N₂O₂·HCl
Molecular Weight 264.79 g/mol
IUPAC Name tert-Butyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride
Storage Conditions 2–8°C, inert atmosphere

Historical Context of Piperidine Derivative Development

Piperidine derivatives have been studied since the 19th century, with early work focusing on alkaloid isolation (e.g., piperine from black pepper). The development of synthetic methods for N-substituted piperidines accelerated in the mid-20th century, driven by their pharmacological potential. tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate emerged in the 2000s as a scaffold for combinatorial chemistry, enabling rapid diversification of piperidine-based libraries.

Key milestones include:

  • 2007 : First reported synthesis via reductive amination of 4-aminomethylpiperidine with methylamine.
  • 2015 : Application in DPP-4 inhibitor development, showcasing its role in diabetes therapeutics.
  • 2020s : Use in asymmetric catalysis for enantioselective synthesis of spiropiperidines.

Nomenclature and Classification Systems

IUPAC Nomenclature

The systematic name reflects three structural components:

  • Piperidine backbone : A six-membered saturated ring with one nitrogen atom.
  • Methylaminomethyl substituent : -CH₂NHCH₃ group at the 4-position.
  • Boc protecting group : tert-Butoxycarbonyl (-OC(O)C(CH₃)₃) at the 1-position.

Classification

  • Chemical Class : Piperidine derivatives > Aminomethylpiperidines > N-Boc-protected amines.
  • Functional Roles :
    • Intermediate in peptidomimetic synthesis.
    • Precursor for MOR-targeting analgesics.

Relationship to Other Aminomethylpiperidine Derivatives

Structural modifications at the 4-position of the piperidine ring significantly alter reactivity and biological activity. Comparative analysis reveals:

Table 2: Structural and Functional Comparison with Analogues

Compound Substituent Key Applications Source
1-Boc-4-aminomethylpiperidine -CH₂NH₂ Cross-coupling reactions
1-Boc-4-(isopropylamino)piperidine -CH₂NHCH(CH₃)₂ Anticancer agents
tert-Butyl 4-(dimethylamino)piperidine-1-carboxylate -CH₂N(CH₃)₂ Catalysis & ligand design

The methylamino group in this compound balances steric bulk and nucleophilicity, enabling selective alkylation and acylation reactions absent in bulkier analogues. Its hydrochloride salt form improves crystallinity, facilitating purification.

Properties

IUPAC Name

tert-butyl 4-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-7-5-10(6-8-14)9-13-4;/h10,13H,5-9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDKNADCHMIEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate hydrochloride is a chemical compound notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a tert-butyl group and a methylamino substituent, contributing to its unique pharmacological profile. Its molecular formula is C_{13}H_{22}ClN_{2}O_{2}, with a molecular weight of 250.79 g/mol. The presence of these functional groups enhances its stability and solubility, making it a suitable candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It acts as a ligand that can modulate receptor activity, influencing cellular signaling pathways that are critical in numerous physiological processes.

Key Mechanisms:

  • Receptor Binding : The compound has shown affinity for neurotransmitter receptors, particularly those involved in pain modulation and mood regulation.
  • Enzyme Inhibition : It may inhibit specific enzymes that play roles in metabolic pathways or disease processes, providing a basis for its use in therapeutic contexts.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Analgesic Effects

Studies have demonstrated that certain piperidine derivatives, including this compound, possess analgesic properties. These effects are likely mediated through modulation of pain pathways in the central nervous system.

Antidepressant Potential

The compound has been investigated for its potential antidepressant effects, attributed to its ability to influence neurotransmitter levels such as serotonin and norepinephrine .

Neuroprotective Properties

Recent findings suggest that this compound may offer neuroprotective benefits, possibly by reducing oxidative stress or inflammation in neuronal tissues .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

  • Pain Relief Study : In a controlled trial involving animal models, the compound was administered at varying doses (33 mg/kg, 100 mg/kg, 300 mg/kg). Results indicated significant reductions in pain responses compared to controls .
  • Antidepressant Activity : A study assessed the impact of the compound on depressive-like behaviors in mice. The results showed a marked improvement in behavior following treatment with the compound, suggesting potential as an antidepressant.
  • Neuroprotection : In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress agents .

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

Compound NameStructureBiological Activity
Tert-butyl 4-(methylamino)piperidine-1-carboxylateStructureAnalgesic, Antidepressant
N-Phenyl-4-piperidinamineStructureAntidepressant
Tert-butyl 4-(phenylamino)piperidine-1-carboxylateStructureNeuroprotective

Scientific Research Applications

Scientific Research Applications

Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate hydrochloride has diverse applications across several research domains:

Organic Chemistry

  • Intermediate in Synthesis: This compound serves as an important intermediate in synthesizing more complex organic molecules. Its stability and reactivity make it valuable in various synthetic pathways.

Biological Research

  • Enzyme Inhibitors and Receptor Ligands: The compound is used to study interactions with biological targets, including enzymes and receptors. It may act as a ligand that modulates activity in specific pathways.

Pharmaceutical Development

  • Drug Development: There is ongoing investigation into its potential as a precursor for novel therapeutic agents targeting neurological disorders. Its high gastrointestinal absorption potential enhances its suitability for drug formulation.

Agrochemicals and Specialty Chemicals

  • The compound is also utilized in producing agrochemicals, contributing to advancements in agricultural science.

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with this compound:

  • Pharmacological Activity: Research indicates that compounds with similar structures may exhibit significant pharmacological effects, warranting further exploration into their therapeutic potentials.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with analogs:

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituent at Piperidine 4-Position Key Functional Features Reference ID
tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate hydrochloride C12H24ClN2O2* ~278.8* Methylaminomethyl Hydrochloride salt, primary amine [Inferred]
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (1707580-61-7) C15H23N3O2 277.36 Amino, pyridin-3-yl Aromatic pyridine ring, secondary amine
tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate (195314-72-8) C19H30N2O2 318.46 Benzylaminomethyl Bulky benzyl group, secondary amine
tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride C11H22ClN4O2 291.77 Guanidino Highly basic guanidine group
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (156185-63-6) C13H25NO3 243.34 3-hydroxypropyl Hydroxyl group for hydrogen bonding

*Estimated based on molecular formula.

Key Observations:
  • Substituent Size and Polarity: The methylaminomethyl group in the target compound is smaller and less polar than the benzylaminomethyl group in or the guanidino group in . This may improve blood-brain barrier (BBB) penetration compared to bulkier analogs.
  • Salt Forms : Hydrochloride salts (target compound and ) enhance water solubility, critical for bioavailability.

Physicochemical Properties

Comparisons based on available

Property Target Compound* tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Physical State Likely solid Light yellow solid Not reported
Solubility (Hydrophilicity) High (due to HCl salt) Moderate (neutral amine) Moderate (hydroxyl group)
Molecular Weight ~278.8 277.36 243.34
Bioavailability Indicators Likely favorable Limited data GI absorption: High; BBB permeability: Low

*Inferred properties.

Preparation Methods

Detailed Preparation Methods

Boc Protection of Piperidine Nitrogen

  • The starting material is typically piperidine or its derivatives.
  • Boc protection is achieved by reacting piperidine with tert-butyl chloroformate or di-tert-butyl dicarbonate in the presence of a base such as triethylamine .
  • The reaction is carried out under anhydrous conditions, often in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) .
  • Temperature control is critical, typically maintained between 0°C and 5°C to prevent premature Boc deprotection.
  • The product is tert-butyl piperidine-1-carboxylate .

Introduction of the Methylaminomethyl Group at the 4-Position

Two main routes are reported:

Route A: Nucleophilic Substitution via Tosylate Intermediate
  • The 4-hydroxymethyl derivative of Boc-piperidine is first prepared by reduction of the corresponding tosylate or halide precursor.
  • For example, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate is synthesized by tosylation of the 4-hydroxymethyl intermediate.
  • This intermediate is then subjected to nucleophilic substitution with methylamine to install the methylaminomethyl group.
  • Lithium aluminum hydride (LiAlH4) reduction can be used to convert tosylates to hydroxymethyl intermediates.
  • The reaction is typically performed in THF or tert-butyl methyl ether at controlled temperatures (0°C to room temperature).
Route B: Reductive Amination
  • The Boc-protected 4-formylpiperidine intermediate undergoes reductive amination with methylamine hydrochloride in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) .
  • This method allows direct introduction of the methylaminomethyl group at the 4-position.
  • Solvents like dimethylformamide (DMF) or methanol are used.
  • Reaction temperatures are kept below 40°C to avoid Boc group cleavage.
  • Purification is typically achieved via silica gel chromatography.

Industrial Scale Considerations

  • Industrial synthesis follows similar routes but uses batch reactors or continuous flow systems for enhanced control and scalability.
  • Key parameters such as temperature, solvent polarity, and stoichiometry are optimized to maximize yield (typically 60–85%) and purity.
  • Automated systems allow precise control over reaction times and reagent addition rates.
  • Crystallization and salt formation (hydrochloride) are used to improve compound stability and ease of handling.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Boc Protection Piperidine + tert-butyl chloroformate + base (triethylamine) THF, DCM 0–5°C 80–90 Anhydrous conditions required
Tosylation (if applicable) 4-Hydroxymethyl Boc-piperidine + tosyl chloride + base (DABCO) tert-butyl methyl ether 0–5°C 85 Tosylate intermediate formed
Reduction to Hydroxymethyl Tosylate + LiAlH4 THF 0°C to RT 90 Careful quenching required
Nucleophilic substitution Tosylate + methylamine THF, MeOH RT 60–75 Methylaminomethyl group installed
Reductive Amination 4-Formyl Boc-piperidine + methylamine hydrochloride + NaBH3CN DMF, MeOH <40°C 70–85 Alternative to substitution
Salt Formation Reaction product + HCl Ether or suitable solvent RT Quantitative Hydrochloride salt formed

Research Findings and Analytical Characterization

  • NMR Spectroscopy :
    • The tert-butyl group shows a singlet at δ 1.40–1.45 ppm in ^1H NMR.
    • Piperidine ring methylene protons appear between δ 2.70–3.20 ppm.
    • The methylamino group resonates as a triplet at δ 2.25–2.40 ppm.
  • IR Spectroscopy :
    • Characteristic Boc carbonyl stretch at 1680–1700 cm⁻¹.
    • Absence of primary amine N-H stretch (~3300 cm⁻¹) confirms methylation.
  • Mass Spectrometry :
    • Molecular ion peak [M+H]^+ observed at m/z 271.2 with high-resolution mass accuracy (<2 ppm error).
  • Purification :
    • Silica gel chromatography with hexane:ethyl acetate mixtures (3:1) is effective in removing overalkylated impurities.

Q & A

Q. What are the critical considerations for optimizing the synthesis of tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate hydrochloride?

  • Methodological Answer : Synthesis optimization requires attention to:
  • Reaction conditions : Use anhydrous solvents (e.g., dichloromethane or THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the Boc-protected amine .
  • Purification : Silica gel chromatography (eluent: hexane/ethyl acetate gradients) is recommended for isolating intermediates. For the final hydrochloride salt, precipitation via acid-base neutralization in diethyl ether or methanol is effective .
  • Yield improvement : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of methylamine derivatives) to ensure complete substitution at the piperidine nitrogen .

Q. How can researchers analytically characterize the purity and structure of this compound?

  • Methodological Answer :
  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and methylamino moiety (δ ~2.2–2.5 ppm for N–CH₃) .
  • LC-MS : Electrospray ionization (ESI+) detects the molecular ion [M+H]⁺ (expected m/z ~273.3 for the free base) and validates salt formation via chloride adducts .
  • Elemental analysis : Verify C, H, N, and Cl content (±0.4% deviation) to confirm stoichiometry of the hydrochloride salt .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI Z87.1-certified goggles. Use NIOSH-certified respirators (e.g., P95) if dust generation is likely during weighing .
  • Ventilation : Perform manipulations in a fume hood to mitigate inhalation risks. Store in airtight containers under nitrogen to prevent hygroscopic degradation .
  • Emergency response : For skin contact, wash immediately with 0.1 M acetic acid (neutralizes residual HCl) followed by soap and water. For eye exposure, irrigate with saline for ≥15 minutes .

Advanced Research Questions

Q. How does the stereochemistry of the piperidine ring affect the compound’s reactivity in downstream applications?

  • Methodological Answer :
  • Stereochemical analysis : Use chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography (if single crystals are obtainable) to resolve enantiomers .
  • Reactivity studies : Compare reaction kinetics of enantiopure vs. racemic forms in coupling reactions (e.g., amide bond formation). Axial vs. equatorial orientation of the methylamino group may influence nucleophilicity by ~20–30% .

Q. What strategies resolve contradictory data on the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • pH stability profiling : Conduct accelerated degradation studies (25–40°C) in buffers (pH 1–12). Monitor via HPLC for Boc deprotection (retention time shifts) or hydrochloride dissociation .
  • Conflicting data mitigation : If instability is observed at pH > 8 (contrary to theoretical predictions), test for trace metal catalysis by adding EDTA (0.1 mM) to chelate impurities .

Q. How can researchers assess the compound’s potential as a pharmacophore in drug discovery?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing methylamino with ethylamino or cyclopropylamino groups) and screen against target receptors (e.g., GPCRs) via radioligand binding assays .
  • Computational modeling : Perform docking simulations (AutoDock Vina) to predict binding affinity at the piperidine nitrogen. Validate with MD simulations (GROMACS) to assess conformational flexibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate hydrochloride
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tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate hydrochloride

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